2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide
Description
2-(1,1-Dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a heterocyclic sulfonamide derivative featuring a benzo[e][1,2,4]thiadiazine-1,1-dioxide core fused with an acetamide group substituted at the thiophen-2-ylmethyl position. This compound belongs to a class of cyclic sulfonamides with demonstrated bioactivity, particularly in enzyme inhibition (e.g., α-glucosidase and α-amylase), as observed in structurally related molecules .
Properties
IUPAC Name |
2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c18-14(15-9-10-4-3-7-21-10)8-13-16-11-5-1-2-6-12(11)22(19,20)17-13/h1-7H,8-9H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNUCCUIOAOAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)CC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide is the carbonic anhydrase (CA) enzyme, specifically the β-class CA isoenzymes . These enzymes play a crucial role in maintaining pH and fluid balance in cells .
Mode of Action
this compound interacts with its targets by inhibiting the activity of the β-class CA isoenzymes . This inhibition is particularly effective against MtCA2 and MtCA3, two types of β-CA identified in Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of β-class CA isoenzymes by this compound affects the biochemical pathways related to pH and fluid balance in cells . The downstream effects of this disruption can lead to the inhibition of bacterial growth .
Pharmacokinetics
The compound’s effectiveness against mtca2 and mtca3 suggests it has sufficient bioavailability to reach its targets within bacterial cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of β-class CA isoenzymes and the subsequent disruption of pH and fluid balance within cells . This disruption can inhibit the growth of Mycobacterium tuberculosis, including strains resistant to standard tuberculosis treatments .
Action Environment
The compound’s effectiveness against drug-resistant strains of mycobacterium tuberculosis suggests it may be robust against a variety of environmental conditions .
Biological Activity
The compound 2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a member of the benzothiadiazine family, which is known for its diverse biological activities. This article focuses on its biological activity, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 284.30 g/mol. The structure includes a thiadiazine ring, which contributes to its unique biological properties.
Anticancer Activity
Research indicates that derivatives of benzothiadiazine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as human B-cell lines (e.g., SU-DHL-6) through mechanisms involving the modulation of cell signaling pathways and apoptosis induction.
The primary mechanism through which this compound exerts its effects appears to be the activation of ATP-sensitive potassium channels. This action leads to hyperpolarization of cell membranes, which can reduce excitability and influence various physiological responses, such as insulin release inhibition. Additionally, it has been suggested that interaction with specific enzymes like PI3Kδ may play a role in its anticancer efficacy.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly inhibit cell growth in various cancer cell lines. For example:
- Cell Line : SU-DHL-6 (human B-cell lymphoma)
- IC50 : Not specified; significant inhibition observed.
In Vivo Studies
Limited in vivo studies are available for this specific compound; however, related compounds have shown promising results in animal models for tumor growth reduction and improved survival rates .
Data Tables
Comparison with Similar Compounds
N-(4-Bromophenyl)-2-(4-Hydroxy-3-(3-Methoxybenzoyl)-1,1-Dioxido-2H-Benzo[e][1,2]thiazin-2-yl)acetamide (Compound 12i)
- Structural Features : Shares a cyclic sulfonamide core (benzo[e][1,2]thiazine-1,1-dioxide) and an N-arylacetamide group. The 4-bromophenyl and 3-methoxybenzoyl substituents enhance hydrophobic interactions with enzyme active sites .
- Bioactivity: Acts as a competitive inhibitor of α-amylase (IC₅₀ = 0.89 µM) and non-competitive inhibitor of α-glucosidase (IC₅₀ = 1.02 µM). Molecular docking reveals strong binding via hydrogen bonds with catalytic residues (e.g., Asp197 in α-amylase) .
- Comparison: The target compound replaces the bromophenyl group with a thiophen-2-ylmethyl moiety, which may alter binding specificity.
2-(6-Chloro-4-(2-Fluorophenyl)-1,1-Dioxido-2H-Benzo[e][1,2,3]thiadiazin-2-yl)-N-(m-Tolyl)acetamide ()
- Structural Features : Contains a benzo[e][1,2,3]thiadiazine core with chloro and fluorophenyl substituents. The m-tolyl group enhances aromatic stacking interactions.
- Bioactivity: Not explicitly reported, but analogous substitutions in sulfonamides are linked to enhanced metabolic stability and target affinity .
- Comparison : The target compound’s 1,2,4-thiadiazine ring (vs. 1,2,3-thiadiazine) may offer distinct electronic properties, influencing redox stability and enzyme interactions .
2-(4-Methylphenoxy)-N-(1H-Pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FL-no: 16.133)
- Structural Features: Shares the N-(thiophen-2-ylmethyl)acetamide moiety but includes a phenoxy group and pyrazole ring.
- Function : Approved as a flavoring agent (GRAS status) due to its cooling sensation, attributed to TRPM8 receptor activation .
- Comparison : Highlights the versatility of the thiophen-2-ylmethyl-acetamide scaffold. While the target compound is designed for therapeutic use, this analogue demonstrates the moiety’s applicability in sensory modulation .
Substituent Effects on Bioactivity
- Thiophene vs. Phenyl Groups : Thiophene-containing derivatives (e.g., ’s N-(3-acetyl-2-thienyl)acetamides) exhibit improved π-π stacking and metabolic resistance compared to phenyl analogues, as sulfur’s electronegativity modulates electronic interactions .
- Sulfonamide vs. Carboxamide : Sulfonamide groups (as in the target compound) enhance hydrogen-bonding capacity and acidity (pKa ~1–2), critical for enzyme active-site binding, whereas carboxamides (e.g., ’s MAO inhibitors) prioritize hydrophobic interactions .
Binding and Molecular Dynamics Insights
- Molecular Docking : Compound 12i binds α-amylase with a binding energy of −9.2 kcal/mol, forming stable interactions with residues Asp300 and Arg195. The thiophen-2-ylmethyl group in the target compound may similarly engage Tyr151 or Leu162 via van der Waals contacts .
- Simulation Stability : RMSD values for 12i-α-amylase complexes remain <2.0 Å over 200 ns, suggesting robust binding. The target compound’s smaller substituents may reduce conformational strain, improving stability .
Data Tables
Table 1. Structural and Functional Comparison of Selected Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
